molecular formula C9H20N2O2 B1531426 Propamocarb D7 CAS No. 1398065-89-8

Propamocarb D7

Cat. No.: B1531426
CAS No.: 1398065-89-8
M. Wt: 195.31 g/mol
InChI Key: WZZLDXDUQPOXNW-GZAMCDGTSA-N
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Description

Propamocarb D7, also known as Propamocarb-(propyl-d7), is an isotope-labeled analog of the systemic fungicide propamocarb . In this analog, propyl protons are substituted by deuterium . It is used as an analytical standard .


Molecular Structure Analysis

The empirical formula of this compound is C9D7H13N2O2 . Its molecular weight is 195.31 . The SMILES string representation of its structure is [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(NCCCN©C)=O .


Physical and Chemical Properties Analysis

It is stored at 2-8°C . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Impact on Gut Microbiota and Metabolism

Propamocarb, a fungicide, has been studied for its effects on gut microbiota and metabolism. In a study involving mice, high doses of propamocarb were found to disturb metabolism through changes in gut microbiota and microbial metabolites, potentially increasing the risk of cardiovascular disease (Wu et al., 2018).

Detoxification and Phytotoxicity in Cucumbers

Research on cucumbers has shown that overexpression of certain genes can reduce propamocarb residues and alleviate its phytotoxic effects. One study identified a key gene, CsGSH2, which enhances the detoxification potential in cucumbers, mitigating propamocarb residues and phytotoxicity by enhancing antioxidant properties and glutathione detoxification (Li et al., 2022).

Proteomic Analysis of Cucumber Defense Responses

A proteomic analysis revealed that propamocarb induces changes in detoxification enzymes and other proteins in cucumbers, suggesting a complex response to propamocarb exposure and its role in regulating adaptation activities (Wu et al., 2013).

Effects on Phytophthora Species

The impact of propamocarb on Phytophthora nicotianae, a pathogen affecting nursery crops, was explored. The study showed that propamocarb can provide good protection against zoospore infections but not against mycelial infections, highlighting the need for preventative application in disease management (Hu et al., 2007).

Exposure Effects on Zebrafish

A study on zebrafish exposed to propamocarb revealed significant decreases in triglyceride levels and alterations in genes related to glycolysis and lipid metabolism, indicating its effect on hepatic metabolic disorders and gut microbiota dysbiosis (Zhang et al., 2018).

Influence on Atherosclerosis Formation

Research has shown that propamocarb exposure could accelerate atherosclerosis formation in mice, accompanied by alterations in gut microbiota. This highlights the broader implications of propamocarb use beyond its immediate pesticidal activity (Jin et al., 2021).

Behavioral Impairments in Mice

A study on mice showed that propamocarb exposure can cause behavioral impairments and changes in neurotransmitter levels, indicating potential neurotoxic effects (Zhang et al., 2018).

Residue Dissipation in Various Vegetables

Studies on the dissipation of propamocarb in tomatoes, potatoes, and cucumbers have been conducted to understand its degradation rate and residual behavior, providing a basis for establishing safe use guidelines (Abd-Alrahman & Almaz, 2012).

Safety and Hazards

Propamocarb D7 is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . It is also classified as Aquatic Acute 3, indicating it is harmful to aquatic life . Precautionary measures include avoiding release to the environment and not eating, drinking, or smoking when using this product .

Future Directions

As an isotope-labeled analog, Propamocarb D7 is increasingly used in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides . This technique helps overcome the problems of matrix effects generally encountered in the usual LC-MS/GC-MS analysis . Therefore, the use of this compound and similar compounds is likely to increase in the future as the need for accurate pesticide analysis grows.

Biochemical Analysis

Biochemical Properties

Propamocarb D7 plays a significant role in biochemical reactions, particularly in the context of pesticide analysis. It interacts with various enzymes and proteins involved in the metabolic pathways of plants. The deuterium substitution in this compound allows it to exhibit nearly identical physical properties to its non-labeled counterpart, propamocarb, ensuring consistent behavior during sample preparation and analysis . This interaction is crucial for accurate quantification and analysis of pesticide residues in agricultural products.

Cellular Effects

This compound influences various cellular processes, particularly in plant cells. It affects cell signaling pathways, gene expression, and cellular metabolism by acting as a standard for comparison in analytical studies. The presence of this compound ensures that the analytical results are accurate and reliable, thereby aiding in the assessment of pesticide impact on cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The deuterium-labeled compound mimics the behavior of propamocarb, allowing it to participate in enzyme inhibition or activation processes. This interaction is essential for the accurate measurement of pesticide residues, as it ensures that the analytical standards are consistent with the actual pesticide compounds present in the samples .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are observed over time to ensure its stability and reliability as an analytical standard. Studies have shown that this compound maintains its stability and does not degrade significantly over time, ensuring consistent results in long-term studies. This stability is crucial for accurate pesticide residue analysis in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, this compound serves as an effective internal standard for pesticide analysis without causing any adverse effects. At higher dosages, there may be potential toxic or adverse effects, which need to be carefully monitored in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to pesticide metabolism in plants. It interacts with enzymes and cofactors that facilitate the breakdown and detoxification of pesticide compounds. This interaction is essential for understanding the metabolic flux and changes in metabolite levels in response to pesticide exposure .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed similarly to its non-labeled counterpart, propamocarb. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments. This distribution is crucial for ensuring that the analytical standards accurately reflect the behavior of the actual pesticide compounds in biological systems .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function as an analytical standard. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that this compound accurately mimics the behavior of propamocarb in biological systems, thereby providing reliable analytical results .

Properties

IUPAC Name

1,1,2,2,3,3,3-heptadeuteriopropyl N-[3-(dimethylamino)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-4-8-13-9(12)10-6-5-7-11(2)3/h4-8H2,1-3H3,(H,10,12)/i1D3,4D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZLDXDUQPOXNW-GZAMCDGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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